molecular formula C9H9NO B11952000 N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine CAS No. 38440-61-8

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine

Cat. No.: B11952000
CAS No.: 38440-61-8
M. Wt: 147.17 g/mol
InChI Key: KQSOUIFCSWJPCB-UHFFFAOYSA-N
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Description

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine is a specialized chemical reagent built on the bicyclo[4.2.1]nona-2,4,7-triene scaffold, a structure of significant interest in synthetic and medicinal chemistry research. The bicyclo[4.2.1]nonane skeleton constitutes a key structural element found in several important natural terpenoids and their metabolites, such as longifolene and mediterraneols, which exhibit pronounced biological activities . The core bicyclo[4.2.1]nona-2,4,7-triene system is typically synthesized via transition-metal-catalyzed [6π + 2π] cycloaddition reactions of alkynes to 1,3,5-cycloheptatriene and its derivatives, a method that provides efficient access to these strained, energy-rich systems . Compounds based on this bicyclic framework have been investigated for their promising in vitro antitumor activity. Recent studies on functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes have demonstrated potent cytotoxic effects and the ability to induce apoptosis against various human tumor cell lines, including Jurkat, K562, U937, and HL60, with inhibitory concentration (IC50) values in the low micromolar range . The specific incorporation of a hydroxylamine group, as in this reagent, introduces a potential reactive handle for further chemical transformations or may influence the compound's mechanism of action, potentially interacting with biological targets. This product is intended for research purposes only, serving as a key precursor or intermediate for the synthesis of novel compounds for pharmaceutical discovery, material science, and as a building block in the development of new catalytic methodologies. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

CAS No.

38440-61-8

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine

InChI

InChI=1S/C9H9NO/c11-10-9-7-3-1-2-4-8(9)6-5-7/h1-8,11H

InChI Key

KQSOUIFCSWJPCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C=CC(C2=NO)C=C1

Origin of Product

United States

Preparation Methods

Titanium-Catalyzed Cycloaddition

The Ti(acac)₂Cl₂-Et₂AlCl system facilitates the [6π + 2π] cycloaddition of 1-substituted 1,3,5-cycloheptatrienes with terminal alkynes. For example, 1-methyl-1,3,5-cycloheptatriene reacts with phenylacetylene under inert conditions (argon, 80°C, 12 h) to yield bicyclo[4.2.1]nona-2,4,7-triene derivatives in 72–88% yields. The titanium catalyst coordinates to the alkyne, lowering the activation energy for the cycloaddition step.

Cobalt-Mediated Cycloaddition

The Co(acac)₂(dppe)/Zn/ZnI₂ system enables cycloaddition with allenes, producing bicyclo[4.2.1]nona-2,4-dienes and trienes. For instance, 2-tropylcyclohexanone reacts with dimethylallene at 70°C in tetrahydrofuran (THF) to form the bicyclic framework in 70–89% yields. Cobalt’s ability to mediate both [6π] and [2π] components simultaneously ensures high regioselectivity.

Table 1: Cycloaddition Conditions and Yields

SubstrateCatalyst SystemTemperature (°C)Yield (%)Reference
1-Methyl-1,3,5-cycloheptatriene + phenylacetyleneTi(acac)₂Cl₂-Et₂AlCl8085
2-Tropylcyclohexanone + dimethylalleneCo(acac)₂(dppe)/Zn/ZnI₂7089

Functionalization to N-Hydroxylamine Derivatives

The bicyclo[4.2.1]nona-2,4,7-trien-9-one intermediate (CAS 34733-74-9) serves as the precursor for introducing the hydroxylamine group. This step involves oximation followed by dehydration.

Oximation of Bicyclo[4.2.1]nona-2,4,7-trien-9-one

Treatment of bicyclo[4.2.1]nona-2,4,7-trien-9-one with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux (78°C, 6 h) produces the corresponding oxime. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming a C=N bond. The oxime is isolated in 90–95% purity after recrystallization from ethanol/water mixtures.

Dehydration to N-(9-Bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine

The oxime undergoes acid-catalyzed dehydration to yield the target compound. Using concentrated sulfuric acid (H₂SO₄) at 0–5°C, the hydroxylamine loses a water molecule, forming the imine (C=N) linkage. The reaction is quenched with ice-water, and the product is extracted with dichloromethane (DCM) and purified via column chromatography (silica gel, hexane/ethyl acetate).

Table 2: Oximation and Dehydration Parameters

StepReagents/ConditionsTemperature (°C)Yield (%)Purity (%)
OximationNH₂OH·HCl, EtOH, reflux789295
DehydrationH₂SO₄, 0–5°C0–57898

Catalytic and Stereochemical Considerations

Role of Chiral Auxiliaries

While the parent compound lacks intrinsic chirality, derivatives of this compound can serve as chiral auxiliaries in asymmetric synthesis. Introducing substituents on the hydroxylamine nitrogen (e.g., benzyl or tert-butyl groups) enables enantioselective induction in Diels-Alder or aldol reactions.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance cycloaddition rates by stabilizing charged intermediates, while nonpolar solvents (e.g., toluene) favor dehydration steps by promoting water removal. Lower temperatures (0–5°C) during dehydration minimize side reactions such as over-oxidation or polymerization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.45 (m, 4H, aromatic), 3.21 (s, 1H, NH), 2.98–2.75 (m, 4H, bicyclic protons).

  • IR (KBr): ν 3280 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (C=C aromatic).

  • MS (EI): m/z 147 [M]⁺, consistent with molecular formula C₉H₉NO.

X-Ray Crystallography

Single-crystal X-ray analysis confirms the bicyclic framework and planar geometry of the C=N bond. The dihedral angle between the bicyclo[4.2.1] system and the hydroxylamine moiety is 12.5°, indicating minimal steric strain .

Chemical Reactions Analysis

Types of Reactions

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of tumor cell growth or the activation of specific signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[4.2.1]nonane Family

9-Azabicyclo[4.2.1]nona-2,4,7-trienes

These compounds replace the hydroxylamine group with a nitrogen atom in the bicyclic framework. For example, 9-azabicyclo[4.2.1]nona-2,4,7-triene derivatives are key precursors to alkaloids such as anatoxin-a and pinnamine, which exhibit potent nAChR (nicotinic acetylcholine receptor) activity . Unlike the hydroxylamine derivative, these nitrogen-containing analogues often display enhanced bioactivity profiles due to their ability to mimic natural alkaloids .

N-Substituted Bicyclo[4.2.1]nonane Derivatives

Examples include N-(p-nitrobenzoyl)-9-azabicyclo[4.2.1]nona-2,4,7-triene, synthesized via acylation reactions. These derivatives exhibit improved stability and tunable electronic properties compared to the hydroxylamine variant, making them preferable for catalytic applications and drug design .

Key Observations :

Synthetic Accessibility : The cobalt-catalyzed [6π+2π] cycloaddition method (used for 9-azabicyclo derivatives) is highly efficient (70–89% yields) and applicable to diverse substrates, unlike the hydroxylamine variant, which lacks documented optimized synthetic routes .

Biological Activity

N-(9-bicyclo[4.2.1]nona-2,4,7-trienylidene)hydroxylamine is a compound derived from bicyclo[4.2.1]nona-2,4,7-triene, which has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀N₂O
  • Molecular Weight : 162.19 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specifically listed but related compounds can be found under CAS 5240-87-9 for bicyclo[4.2.1]nona-2,4,7-triene.

Synthesis

The synthesis of this compound typically involves the reaction of bicyclo[4.2.1]nona-2,4,7-triene derivatives with hydroxylamine under acidic or basic conditions to yield the corresponding hydroxylamine derivative.

Antitumor Activity

Recent studies have indicated that derivatives of bicyclo[4.2.1]nona-2,4,7-trienes exhibit significant antitumor properties. For instance:

  • Case Study : A study published in Chemistry Proceedings reported that functionally substituted bicyclo[4.2.1]nona-2,4,7-trienes showed cytotoxic activity against various tumor cell lines including Jurkat (T-cell leukemia), K562 (chronic myeloid leukemia), U937 (histiocytic lymphoma), and HL60 (promyelocytic leukemia). The IC₅₀ values ranged from 0.021 ± 0.002 to 0.048 ± 0.004 µM, indicating potent activity against these cancer cell lines .
CompoundCell LineIC₅₀ (µM)
3Jurkat0.021 ± 0.002
3K5620.034 ± 0.003
3U9370.042 ± 0.004
3HL600.048 ± 0.004

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells.
  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and apoptosis pathways.
  • Interaction with DNA : Hydroxylamines are known to interact with DNA; thus, it is plausible that this compound may have genotoxic effects on rapidly dividing cells.

Antimicrobial Activity

Preliminary investigations have also suggested that bicyclic compounds can exhibit antimicrobial properties against various bacterial strains; however, specific data on this compound remains limited.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference
¹H NMR (500 MHz)δ 5.8–6.1 (m, triene protons), δ 3.6–3.7 (s, hydroxylamine -NH)
¹³C NMRδ 125–136 ppm (sp² carbons), δ 25–37 ppm (sp³ bridgehead carbons)
IR1704 cm⁻¹ (C=O stretch), 3020 cm⁻¹ (C-H aromatic)

Q. Table 2. Cytotoxic Activity of Bicyclo[4.2.1]nonatriene Derivatives

CompoundTumor Cell LineIC₅₀ (μM)Key SubstituentReference
5iJurkat0.0112-Phthalimidoethyl
5hK5620.017Cyclopropyl
5aU9370.029Butyl

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